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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for performing an in vitro tube formation
assay to assess the anti-angiogenic potential of Ki 23057, a potent inhibitor of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and pathological conditions such as tumor growth and
metastasis.[1][2][3][4] The tube formation assay is a widely used in vitro method to model and
guantify the ability of endothelial cells to form capillary-like structures, a key step in
angiogenesis.[2][5][6]

Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor that specifically targets
VEGFRZ2, blocking its autophosphorylation.[7] By inhibiting VEGFR2, Ki 23057 has been
shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECS)
induced by VEGF and to inhibit their ability to form tubular networks.[7] This makes the tube
formation assay an ideal platform to study the anti-angiogenic effects of Ki 23057.

Principle of the Assay
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Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as
Matrigel® or Cultrex®, will differentiate and form a network of tube-like structures.[5][6] This
process mimics the in vivo formation of capillaries. The extent of tube formation, which can be
guantified by measuring parameters like tube length, number of branch points, and enclosed
loops, serves as an indicator of angiogenic activity.[8][9] The inhibitory effect of compounds like
Ki 23057 can be assessed by treating the endothelial cells with the compound and observing

the reduction in tube formation compared to a vehicle control.

Experimental Workflow

The following diagram illustrates the major steps involved in performing the tube formation
assay with Ki 23057.
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Experimental workflow for the tube formation assay with Ki 23057.
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Detailed Experimental Protocol
Materials and Reagents

e Human Umbilical Vein Endothelial Cells (HUVECS)

e Endothelial Cell Growth Medium (e.g., EGM-2)

o Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
e Ki 23057

e Dimethyl sulfoxide (DMSO)

¢ Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o Calcein AM (for fluorescent imaging, optional)

» Sterile, pre-chilled 96-well plates

Sterile, pre-chilled pipette tips

Protocol Steps

1. Preparation of Basement Membrane Extract (BME) Plate

o Thaw the BME solution overnight on ice in a 4°C refrigerator.[10] All subsequent steps
involving BME should be performed on ice using pre-chilled plates and pipette tips to prevent
premature gelation.[3][6][10]

¢ Using a pre-chilled pipette tip, add 50 uL of the thawed BME solution to each well of a pre-
chilled 96-well plate.[1][2]

o Ensure the BME is spread evenly across the surface of each well by gently tapping the plate.

[1]

 Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][8]
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. Endothelial Cell Culture and Seeding

Culture HUVECs in Endothelial Cell Growth Medium in a 37°C incubator with 5% CO2. Use
cells at early passages (P2-P6) for optimal results.[11]

When cells reach 70-90% confluency, harvest them using Trypsin-EDTA.[11]

Resuspend the harvested cells in a serum-reduced medium (e.g., 0.5-5% serum) to a final
concentration of 2-4 x 105 cells/mL.[2][10]

Once the BME has solidified, carefully add 100 pL of the cell suspension (containing 20,000 -
40,000 cells) to each well.[8]

. Treatment with Ki 23057
Prepare a stock solution of Ki 23057 in DMSO.

Perform serial dilutions of the Ki 23057 stock solution in the same serum-reduced medium
used for cell suspension to achieve the desired final concentrations.

Immediately after seeding the cells, add the diluted Ki 23057 or vehicle control (DMSO at the
same final concentration) to the respective wells.

Include the following controls:
o Negative Control: Cells with vehicle (DMSO) only.

o Positive Control (optional): A known angiogenesis inhibitor (e.g., Suramin or Vinblastine).

[1]
o Untreated Control: Cells in medium without any treatment.
. Incubation and Visualization

Incubate the plate at 37°C with 5% CO2 for 4 to 18 hours.[1][2] The optimal incubation time
may vary depending on the cell type and should be determined empirically. Monitor for tube
formation periodically.
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 Visualize the formation of capillary-like structures using an inverted phase-contrast
microscope.

o (Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before
seeding or stained after tube formation.[6][12]

5. Data Acquisition and Analysis
o Capture images from at least three different fields per well.

o Quantify the extent of tube formation using an image analysis software such as ImageJ with
the Angiogenesis Analyzer plugin.[8]

o The following parameters should be measured:

o

Total Tube Length: The sum of the lengths of all tubes.

Number of Branch Points: The number of intersections between tubes.

[e]

(¢]

Number of Loops: The number of enclosed areas formed by the tubes.[8][9]

Signaling Pathway of Ki 23057 in Angiogenesis
Inhibition

Ki 23057 exerts its anti-angiogenic effect by inhibiting the VEGF signaling pathway, which is
crucial for endothelial cell proliferation, migration, and differentiation.
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VEGEF signaling pathway and the inhibitory action of Ki 23057.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in a table for
clear comparison between different treatment groups.
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Treatment ] Total Tube Number of Number of
Concentration .
Group Length (um) Branch Points  Loops
Untreated
- Mean = SD Mean = SD Mean = SD
Control
) (e.0.,0.1%
Vehicle Control Mean + SD Mean = SD Mean + SD
DMSO)
) Low Conc. (e.g.,
Ki 23057 Mean = SD Mean = SD Mean + SD
1 uMm)
) Mid Conc. (e.g.,
Ki 23057 Mean = SD Mean = SD Mean + SD
10 uM)
] High Conc. (e.g.,
Ki 23057 Mean = SD Mean = SD Mean + SD
50 uM)
- (e.g., Suramin 10
Positive Control Mean + SD Mean = SD Mean + SD

HM)

Data should be presented as the mean + standard deviation (SD) from at least three

independent experiments.

Troubleshooting
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Issue

Possible Cause

Solution

No Tube Formation

Cells are at a high passage

number.

Use endothelial cells at a low
passage (P2-P6).[11]

BME concentration is too low.

Ensure the BME forms a thick

enough gel layer.

Incomplete Tube Network

Cell seeding density is too low.

Optimize the cell seeding
density.[11]

Cell Monolayer Formation

Cell seeding density is too
high.

Reduce the number of cells

seeded per well.[11]

High Well-to-Well Variability

Uneven coating of BME.

Ensure even spreading of
BME and avoid bubbles.[10]

Inconsistent cell seeding.

Ensure a homogenous cell

suspension and accurate
pipetting.

Conclusion

This protocol provides a comprehensive framework for utilizing the tube formation assay to

evaluate the anti-angiogenic properties of Ki 23057. By quantifying the inhibition of endothelial

cell tube formation, researchers can effectively assess the potential of this compound as an

anti-angiogenic agent for therapeutic development. Careful optimization of cell density and

incubation times will ensure reproducible and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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